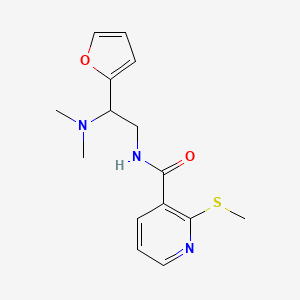
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable brominated precursor with hydrazine to form the pyrazole ring. The cyclopropyl and methylamino groups are then introduced through subsequent reactions, often involving cyclopropylation and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl and methylamino groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-Bromo-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is unique due to the presence of the cyclopropyl and methylamino groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C10H14BrN3O2 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
3-(4-bromopyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H14BrN3O2/c1-12-10(9(15)16,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
Clé InChI |
CTXAGYBAFHWCQA-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=C(C=N1)Br)(C2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)


![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)






![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
